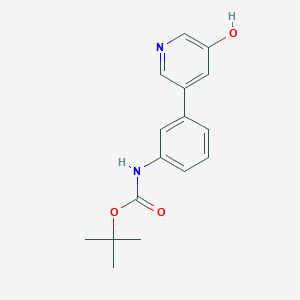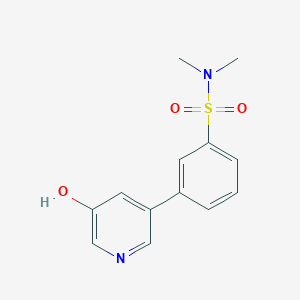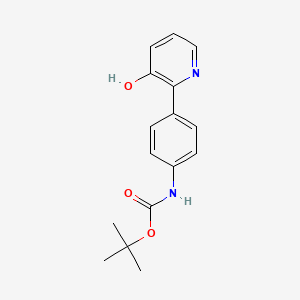
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-3-hydroxypyridine (5-BOC-3-HOP) is an organophosphorus compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 270.32 g/mol. Its chemical structure is composed of five-membered ring containing three carbon atoms, one nitrogen atom, one oxygen atom and one phosphorus atom. 5-BOC-3-HOP is known to have a wide range of biochemical and physiological effects, and is used in various lab experiments.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used to study the biochemical and physiological effects of organophosphorus compounds, as well as to study the mechanism of action of these compounds. 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is also used to study the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, an important neurotransmitter in the nervous system. Furthermore, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used to study the inhibition of the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine.
Mecanismo De Acción
The mechanism of action of 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is complex and not yet fully understood. It is believed that 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% binds to the active site of acetylcholinesterase, forming a covalent bond, which inhibits the enzyme’s activity. Similarly, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% binds to the active site of tyrosine hydroxylase, forming a covalent bond, which inhibits the enzyme’s activity.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and tyrosine hydroxylase, leading to an increase in the levels of acetylcholine and dopamine, respectively. In addition, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to have anti-inflammatory properties, as well as to have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without degradation. Furthermore, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be easily synthesized in a laboratory setting. However, it has some limitations. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% research. One potential direction is to further study the biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, as well as to study its mechanism of action in greater detail. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, such as its use as an anti-inflammatory agent or an immune system modulator. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is typically synthesized through a reaction between 3-hydroxypyridine and 3-bromo-4-chloro-5-iodopyridine in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, in a yield of 95%.
Propiedades
IUPAC Name |
tert-butyl N-[3-(5-hydroxypyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIAFMFLKMLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)

![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)

![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
